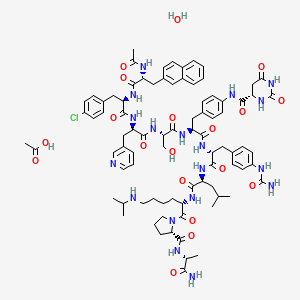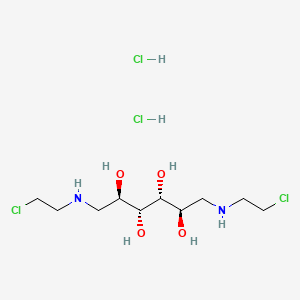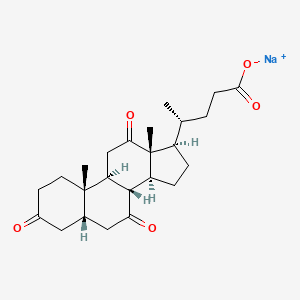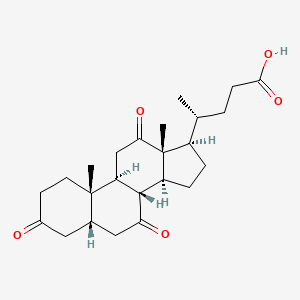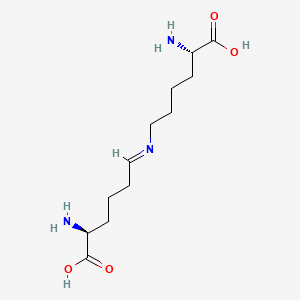
胸腺嘧啶-5'-三磷酸
概述
科学研究应用
胸腺嘧啶-5’-三磷酸在科学研究中具有许多应用:
化学: 用作酶促分析中的底物,用于研究 DNA 聚合酶活性.
生物学: 对 DNA 复制和修复研究至关重要.
医学: 用于聚合酶链式反应 (PCR) 和 DNA 测序技术.
工业: 用于生产转基因生物和合成生物学应用.
作用机制
胸腺嘧啶-5’-三磷酸通过在 DNA 合成过程中作为 DNA 聚合酶的底物来发挥作用。 它被掺入到正在生长的 DNA 链中,与模板链上的腺嘌呤残基配对 . 三磷酸基团提供了形成磷酸二酯键所需的能量,该键将核苷酸连接在一起 . 胸腺嘧啶-5’-三磷酸也充当其他核苷酸代谢的变构调节剂 .
安全和危害
生化分析
Biochemical Properties
Thymidine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized via the methylation of deoxyuridine monophosphate (dUMP) through an enzyme called thymidylate synthase . Thymidine-5’-triphosphate can also be used by DNA ligase to create overlapping “sticky ends” in the process of DNA recombination .
Cellular Effects
Thymidine-5’-triphosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and cellular growth . Its availability and metabolism can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thymidine-5’-triphosphate involves its role as a substrate for DNA polymerases and reverse transcriptases . It binds to these enzymes, facilitating the addition of thymine bases to the growing DNA strand during replication. This process is crucial for maintaining the integrity of the genetic code and ensuring accurate DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine-5’-triphosphate can change over time. For instance, its levels can influence the rate of DNA synthesis, affecting cell proliferation rates . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thymidine-5’-triphosphate can vary with different dosages in animal models . High doses of thymidine can lead to imbalances in the dNTP pool, potentially causing DNA replication stress and genomic instability .
Metabolic Pathways
Thymidine-5’-triphosphate is involved in the pyrimidine metabolism pathway . It is synthesized from dUMP in a reaction catalyzed by thymidylate synthase . This reaction is a critical step in the dTTP salvage pathway, which recycles degraded or free dTMP back into the active dTTP form .
Transport and Distribution
Thymidine-5’-triphosphate is transported and distributed within cells and tissues as part of the nucleotide pool. It is predominantly located in the nucleus, where it is used for DNA synthesis . It can also be found in the cytoplasm, where it can be synthesized or degraded depending on the cell’s needs .
Subcellular Localization
Thymidine-5’-triphosphate is primarily localized in the nucleus of the cell, where it participates in DNA replication . It can also be present in the cytoplasm, where it is involved in various metabolic pathways . Its activity and function can be influenced by various factors, including the cell cycle stage and the presence of DNA damage .
准备方法
合成路线和反应条件: 胸腺嘧啶-5’-三磷酸是通过胸腺嘧啶合成酶对脱氧尿苷单磷酸 (dUMP) 进行甲基化合成 . 该反应涉及将甲基从 5,10-亚甲基四氢叶酸转移到 dUMP,形成脱氧胸腺嘧啶单磷酸 (dTMP),然后将其磷酸化形成胸腺嘧啶-5’-三磷酸。
工业生产方法: 胸腺嘧啶-5’-三磷酸的工业生产通常涉及使用胸腺嘧啶合成酶和激酶进行酶促合成,以依次将磷酸基团添加到 dTMP . 该过程针对高产率和高纯度进行了优化,通常涉及色谱等纯化步骤。
化学反应分析
反应类型: 胸腺嘧啶-5’-三磷酸会发生多种化学反应,包括:
磷酸化: 将 dTMP 转化为胸腺嘧啶-5’-三磷酸。
水解: 将胸腺嘧啶-5’-三磷酸分解为胸腺嘧啶和无机磷酸。
聚合: 在 DNA 合成过程中掺入 DNA 链。
常用试剂和条件:
磷酸化: 需要 ATP 和特定的激酶。
水解: 在生理条件下由磷酸酶催化。
主要产物:
磷酸化: 胸腺嘧啶-5’-三磷酸。
水解: 胸腺嘧啶和无机磷酸。
聚合: 含有掺入的胸腺嘧啶残基的延伸 DNA 链.
相似化合物的比较
胸腺嘧啶-5’-三磷酸是四种天然脱氧核苷酸之一,另外三种分别是脱氧腺苷-5’-三磷酸、脱氧鸟苷-5’-三磷酸和脱氧胞苷-5’-三磷酸 . 与这些化合物相比,胸腺嘧啶-5’-三磷酸的独特之处在于它没有相应的核糖核苷三磷酸 . 这种独特性是由于在 RNA 合成中使用尿嘧啶三磷酸而不是胸腺嘧啶三磷酸 .
类似化合物:
- 脱氧腺苷-5’-三磷酸 (dATP)
- 脱氧鸟苷-5’-三磷酸 (dGTP)
- 脱氧胞苷-5’-三磷酸 (dCTP)
属性
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNXKFIZYSCEB-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27821-54-1 (tri-hydrochloride salt) | |
| Record name | Thymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30189998 | |
| Record name | Thymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [GE Healthcare MSDS], Solid | |
| Record name | Thymidine 5'-triphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18015 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
365-08-2 | |
| Record name | dTTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMIDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOP4K539MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thymidine 5'-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thymidine-5'-triphosphate (dTTP) and what is its primary biological role?
A1: Thymidine-5'-triphosphate (dTTP) is a pyrimidine nucleoside triphosphate, serving as one of the essential building blocks for DNA synthesis.
Q2: How does dTTP contribute to DNA synthesis?
A: dTTP, along with the other deoxynucleoside triphosphates (dATP, dCTP, dGTP), is incorporated into a growing DNA strand by DNA polymerases. The enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of dTTP. []
Q3: What is the consequence of incorporating modified nucleotides, like 2',3'-dideoxynucleotides, into DNA?
A: Incorporation of 2',3'-dideoxynucleotides into DNA results in chain termination. These analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, halting further DNA elongation. []
Q4: What makes DNA polymerase selectivity so crucial during DNA synthesis?
A: DNA polymerase selectivity ensures the accurate replication of the genome. It preferentially incorporates nucleotides following the Watson-Crick base pairing rules (A with T, and G with C), minimizing errors during DNA replication. High-fidelity DNA polymerases have intrinsic error rates as low as one mistake per one million synthesized nucleotides. []
Q5: How do researchers investigate the factors influencing DNA polymerase selectivity?
A: Scientists utilize synthetic nucleotide analogues with specific modifications to probe the mechanisms governing DNA polymerase selectivity. For instance, nucleotides with hydrophobic nucleobase isosteres help understand the contribution of hydrogen bonding to selectivity, while 4'-alkyl-modified nucleotides with increasing steric bulk are used to study the impact of steric factors on nucleotide incorporation. []
Q6: What is the significance of studying the interaction of dTTP analogues with DNA polymerases?
A: Understanding how dTTP analogues interact with DNA polymerases is crucial for developing antiviral and anticancer drugs. For example, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP), an analogue of dTTP, is a potent inhibitor of HIV-1 reverse transcriptase, the enzyme responsible for replicating the virus's genetic material. [, ]
Q7: Are there other examples of dTTP analogues with antiviral activity?
A: Yes, L-beta-Deoxythymidine (L-dT), the optical enantiomer of D-beta-deoxythymidine (D-dT), is selectively phosphorylated by herpes simplex virus type 1 (HSV-1) thymidine kinase to its triphosphate form (L-dTTP). L-dTTP then inhibits HSV-1 DNA polymerase and other human DNA polymerases, hindering viral replication. []
Q8: How does the intracellular ratio of dATP to dTTP influence the effectiveness of thymidylate synthase (TS) inhibitors like 5-fluorouracil in cancer treatment?
A: Inhibiting TS with 5-fluorouracil in combination with leucovorin can induce cell death in colon cancer cells by creating a "thymineless death" state. This state is characterized by a decrease in dTTP levels and an increase in dATP levels, leading to an imbalance in the dATP/dTTP ratio. Maintaining an elevated dATP/dTTP ratio has been shown to be essential for committing colon cancer cells to thymineless death. []
Q9: Can natural products serve as inhibitors of HIV-1 reverse transcriptase?
A: Yes, certain natural products, such as benzophenanthridine alkaloids like faragaronine chloride [] and nitidine chloride, have been identified as potent inhibitors of HIV-1 reverse transcriptase. []
Q10: How does the availability of numerous sequenced M. tuberculosis genomes contribute to drug discovery for tuberculosis?
A: Analyzing the pangenome of M. tuberculosis, which encompasses genetic information from multiple strains, helps identify potential drug targets present in a wider range of bacterial populations. This approach has led to the identification of several conserved, essential proteins in M. tuberculosis that could be targeted by new drugs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






